![molecular formula C11H13BrN4O2S2 B2894093 4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide CAS No. 338421-58-2](/img/structure/B2894093.png)

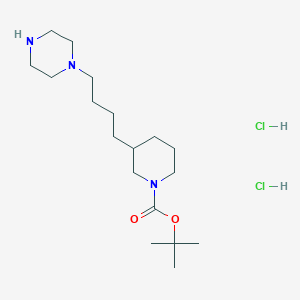

4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

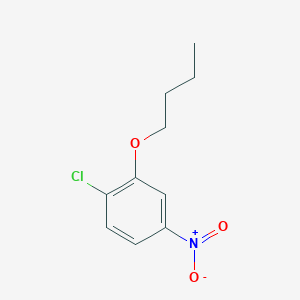

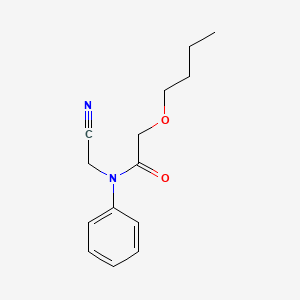

The compound is an organic molecule that contains a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonamide group (SO2NH2), a bromine atom, and a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms). The triazole ring is also substituted with a methyl group and a methylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonamide group, a bromine atom, and a 1,2,4-triazole ring. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is studied .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the conditions under which it’s studied. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with various chemical reagents .Applications De Recherche Scientifique

Photodegradation

- Sulfamethoxazole, a related benzenesulfonamide, undergoes photodegradation in acidic aqueous solutions, producing various photoproducts including sulfanilic acid and aniline. This suggests potential applications in environmental chemistry and photostability studies (Wei Zhou & D. Moore, 1994).

Cancer Treatment

- Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been studied for their photodynamic therapy applications in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, important for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Tautomerism

- New 1,2,4-triazine-containing sulfonamide derivatives have been synthesized and characterized. Their study provides insights into sulfonamide-sulfonimide tautomerism, relevant in medicinal chemistry and drug design (D. Branowska et al., 2022).

Antibacterial and Antifungal Activities

- Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and show promising antibacterial potency, suggesting their potential in developing new antibiotics (Xian-Long Wang, Kun Wan, & Cheng‐He Zhou, 2010).

- Sulfonamide-bridged disubstituted 1,2,3-triazoles exhibit significant antibacterial activity against various bacterial strains, highlighting their therapeutic potential (Archna Yadav & C. Kaushik, 2022).

Synthesis of Novel Compounds

- Novel 4,5-dihydro-1,3-thiazoles and dihydroazepines have been synthesized from allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes, contributing to the field of organic synthesis (N. Nedolya et al., 2015).

- Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been developed as carbonic anhydrase inhibitors, relevant in the development of anticancer strategies (V. Garaj et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN4O2S2/c1-16-10(14-15-11(16)19-2)7-13-20(17,18)9-5-3-8(12)4-6-9/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERLINMVPFLBRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)CNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2894018.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)

![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)